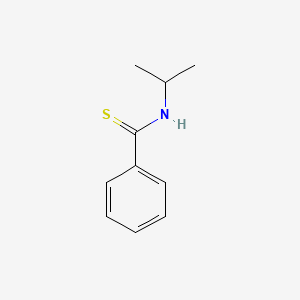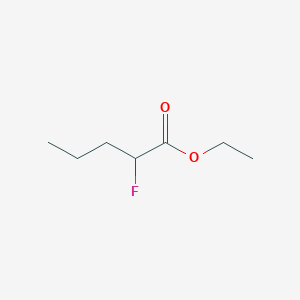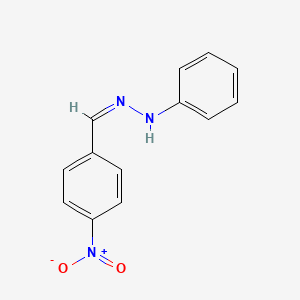
Anthracene, 9,9'-(1,2-ethanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Anthracene, 9,9’-(1,2-ethanediyl)bis- typically involves the coupling of two anthracene molecules through an ethanediyl linkage. This can be achieved via several synthetic routes, including:
Grignard Reaction:
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of anthracene using an ethanediyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods often involve optimized versions of these synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Anthracene, 9,9’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the anthracene rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Anthracene, 9,9’-(1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Medicine: Research is ongoing into its use as a fluorescent probe for imaging and diagnostic purposes.
Industry: It is used in the production of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which Anthracene, 9,9’-(1,2-ethanediyl)bis- exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription . Additionally, its ability to generate reactive oxygen species (ROS) upon photoexcitation contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Anthracene, 9,9’-(1,2-ethanediyl)bis- can be compared with other similar compounds, such as:
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and use in chemiluminescence research.
2-tert-Butyl-9,10-bis(2-biphenyl)anthracene: Characterized by its high color purity and efficiency in non-doped deep-blue organic light-emitting diodes (OLEDs).
The uniqueness of Anthracene, 9,9’-(1,2-ethanediyl)bis- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
4709-79-9 |
|---|---|
Molekularformel |
C30H22 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
9-(2-anthracen-9-ylethyl)anthracene |
InChI |
InChI=1S/C30H22/c1-5-13-25-21(9-1)19-22-10-2-6-14-26(22)29(25)17-18-30-27-15-7-3-11-23(27)20-24-12-4-8-16-28(24)30/h1-16,19-20H,17-18H2 |
InChI-Schlüssel |
TUDAAVMUWNOXGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



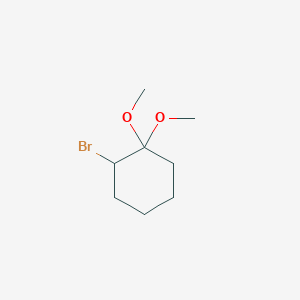
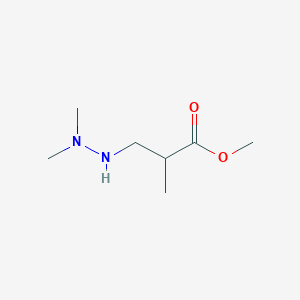
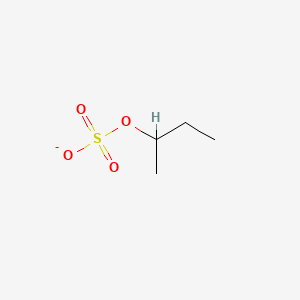
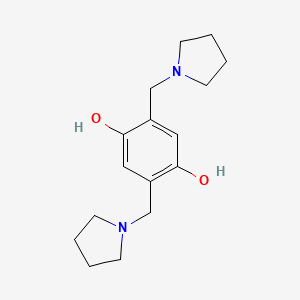

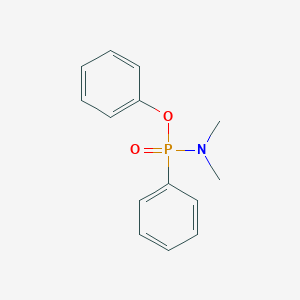
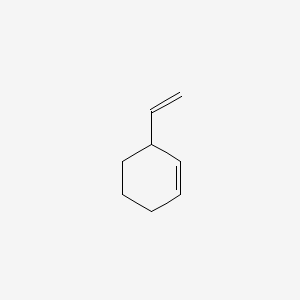
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)
